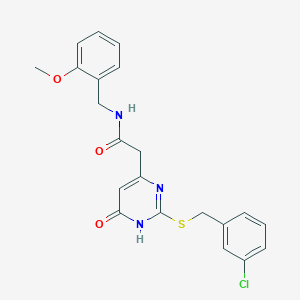

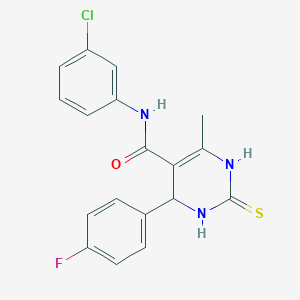

![molecular formula C22H16ClN5O3S B2866761 2-((3-(3-氯苯基)-4-氧代-4,5-二氢-3H-嘧啶并[5,4-b]吲哚-2-基)硫代)-N-(5-甲基异恶唑-3-基)乙酰胺 CAS No. 536713-16-3](/img/structure/B2866761.png)

2-((3-(3-氯苯基)-4-氧代-4,5-二氢-3H-嘧啶并[5,4-b]吲哚-2-基)硫代)-N-(5-甲基异恶唑-3-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide” is a complex organic molecule. It is related to the class of compounds known as indoles . Indoles are a type of heterocyclic compound, which means they contain a ring structure that includes at least two different elements. In the case of indoles, these elements are carbon and nitrogen .

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The compound contains an indole ring, which is a fused ring system consisting of a benzene ring and a pyrrole ring . Additionally, the compound contains a pyrimidine ring, a thioether group, and an isoxazole ring . The exact arrangement of these groups would determine the overall structure of the molecule.科学研究应用

Synthesis of 2,3-Disubstituted Indoles

This compound can be utilized in the synthesis of 2,3-disubstituted indoles, which are important structural motifs in many natural products and pharmaceuticals. The process involves a tandem reaction sequence that includes reduction, condensation, fragmentation, and cyclization . This method provides access to a variety of indole derivatives, which can be further used in the formal syntheses of complex molecules like leucomidine A and goniomitine.

Development of Novel Indole-Based Electron Donors

Indole derivatives, such as the one you’ve mentioned, can serve as novel electron donors in the design of green thermally activated delayed fluorescence (TADF) emitters . These materials are crucial for the development of energy-efficient organic light-emitting diodes (OLEDs), which are used in display and lighting technologies.

Antiproliferative Agents Against Cancer Cell Lines

Compounds with the indole core structure have been evaluated for their antiproliferative activity against various human cancer cell lines . They can act as potential therapeutic agents by inhibiting the growth of cancerous cells, offering a pathway for the development of new anticancer drugs.

Inhibitors of α-Glucosidase

The indole-based compounds have shown moderate inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion . Inhibitors of this enzyme are used in the treatment of diabetes, as they slow down the breakdown of carbohydrates and thus the release of glucose into the bloodstream.

属性

IUPAC Name |

2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN5O3S/c1-12-9-17(27-31-12)25-18(29)11-32-22-26-19-15-7-2-3-8-16(15)24-20(19)21(30)28(22)14-6-4-5-13(23)10-14/h2-10,24H,11H2,1H3,(H,25,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNBBXKANUISAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)Cl)NC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

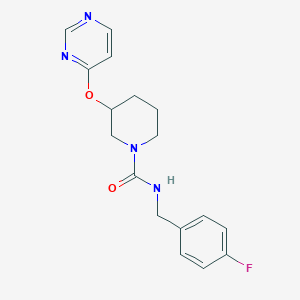

![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2866678.png)

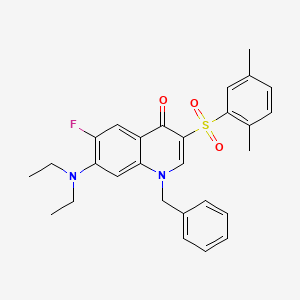

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-phenylbutan-2-yl)thiophene-2-carboxamide](/img/structure/B2866683.png)

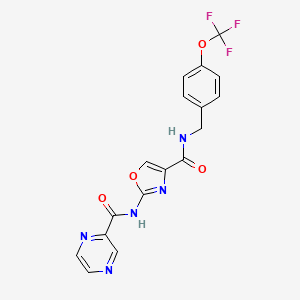

![3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine trihydrochloride](/img/structure/B2866684.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-(cyclopentyloxy)pyridin-3-yl)methanone](/img/structure/B2866688.png)

![Ethyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B2866690.png)

![3-(1H-pyrrol-1-yl)-N-(3-(trifluoromethyl)benzyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2866692.png)

![5-((Benzo[d]thiazol-2-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2866698.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2866699.png)